molecular formula C29H34O14 B1621820 Embinin CAS No. 52589-13-6

Embinin

Cat. No.: B1621820
CAS No.: 52589-13-6
M. Wt: 606.6 g/mol
InChI Key: OXTGLFRGBDFBHI-FFIOIDJNSA-N
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Description

Embinin is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Embinin involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and cyclization reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the synthesis. Glycosylation is achieved using glycosyl donors like glycosyl halides or trichloroacetimidates in the presence of a Lewis acid catalyst. The final cyclization step involves the formation of the chromen-4-one core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce the number of steps. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of biocatalysts or enzyme-mediated reactions can be explored to achieve more environmentally friendly and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

Embinin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like methanol, ethanol, or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted analogs with different functional groups replacing the methoxy groups.

Scientific Research Applications

Embinin has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of Embinin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.

    Signal Transduction Modulation: Modulating signaling pathways like the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Embinin can be compared with other similar flavonoid compounds, such as quercetin, kaempferol, and myricetin These compounds share similar structural features and biological activities but differ in the number and position of hydroxyl and methoxy groups

Similar Compounds

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant and neuroprotective activities.

Properties

IUPAC Name

6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3/t11-,18-,21-,22-,24+,25+,26+,27?,28-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTGLFRGBDFBHI-FFIOIDJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967018
Record name 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52589-13-6
Record name Embinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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